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For Immediate Release

This technical guide provides a comprehensive overview of the synthetic opioid peptide, [D-
Ala?, N-MePhe?, Gly-ol]-enkephalin (DAMGO), a critical tool for researchers in the fields of
pharmacology, neuroscience, and drug development. This document outlines its full chemical
nomenclature, signaling pathways, common experimental protocols, and key quantitative data,
serving as an in-depth resource for scientific professionals.

Chemical Identity

DAMGO is a potent and highly selective agonist for the mu (u)-opioid receptor. Its systematic
chemical name, as defined by the International Union of Pure and Applied Chemistry (IUPAC),
is (2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-
hydroxyphenyl)propanoyllamino]propanoyllamino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-
phenylpropanamide.

The more commonly used name, [D-Ala2, N-MePhe#, Gly-ol]-enkephalin, describes the specific
modifications to the endogenous enkephalin pentapeptide structure that confer its high
selectivity and stability[1][2][3][4]. These maodifications include the substitution of D-alanine at
the second position, N-methylation of phenylalanine at the fourth position, and a glycinol
extension at the C-terminus. Other synonyms for this compound include DAGO and L-tyrosyl-
D-alanylglycyl-N-(2-hydroxyethyl)-Na-methyl-L-phenylalaninamide.
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Signaling Pathways of DAMGO

DAMGO exerts its effects by binding to and activating the p-opioid receptor, a member of the
G-protein coupled receptor (GPCR) superfamily. The primary signaling cascade initiated by
DAMGO is mediated by the activation of inhibitory G-proteins, specifically of the Gi/o subtype.

Upon DAMGO binding, the p-opioid receptor undergoes a conformational change, facilitating
the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the a-
subunit of the associated Gi/o protein. This leads to the dissociation of the Gai/o subunit from
the GBy dimer. Both dissociated components then modulate the activity of downstream effector
molecules:

« Inhibition of Adenylyl Cyclase: The activated Gai/o subunit directly inhibits the enzyme
adenylyl cyclase. This action reduces the intracellular concentration of the second
messenger cyclic adenosine monophosphate (CAMP).

¢ Modulation of lon Channels:

o Potassium Channels: The Gy dimer directly interacts with and activates G-protein-
coupled inwardly rectifying potassium (GIRK) channels. This leads to an efflux of
potassium ions from the neuron, causing hyperpolarization of the cell membrane and a
decrease in neuronal excitability.

o Calcium Channels: The Gy dimer also inhibits the opening of voltage-gated calcium
channels (VGCCs), particularly of the N-type, P/Q-type, and L-type. This reduction in
calcium influx at the presynaptic terminal leads to a decrease in the release of
neurotransmitters.

Beyond this canonical pathway, research suggests that DAMGO-induced p-opioid receptor
activation can also influence other intracellular signaling cascades, including the mitogen-
activated protein kinase (MAPK) pathway.
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Quantitative Data Summary

The following tables summarize key quantitative parameters for DAMGO, providing a
comparative overview of its binding affinity, potency, and efficacy.

Parameter Receptor Species Value Reference
Binding Affinity
] Mu (u) Human 1.18 nM [5]
(Ki)
Delta (d) Human 1,430 nM [5]
Kappa (k) Human 213 nM [5]
P (EC50)  Mu () Human (SH- 45 nM 2]
otenc u n
Y H SY5Y cells)
Efficacy Mu (u) - Full Agonist -
Relative to ]
Morphine 0.36 £ 0.07
DAMGO

Experimental Protocols
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This section details common methodologies employed to characterize the pharmacological
properties of DAMGO.

Radioligand Binding Assay

This assay is utilized to determine the binding affinity (Ki) of DAMGO for opioid receptors.

o Objective: To quantify the displacement of a radiolabeled ligand from opioid receptors by
DAMGO.

o Materials:

o Cell membranes expressing the opioid receptor of interest (e.g., from transfected cell lines
or brain tissue).

o Radiolabeled ligand (e.g., [FH]-DAMGO for u-receptors).
o DAMGO solutions of varying concentrations.
o Incubation buffer (e.g., Tris-HCI).
o Filtration apparatus and glass fiber filters.
o Scintillation counter.
e Procedure:

o Incubate the cell membranes with a fixed concentration of the radiolabeled ligand in the
presence of varying concentrations of DAMGO.

o Allow the binding to reach equilibrium.

o Rapidly filter the incubation mixture through glass fiber filters to separate bound from
unbound radioligand.

o Wash the filters to remove non-specifically bound radioligand.

o Measure the radioactivity retained on the filters using a scintillation counter.
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o The concentration of DAMGO that inhibits 50% of the specific binding of the radioligand
(IC50) is determined.

o The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

[3°>S]GTPyS Binding Assay

This functional assay measures the activation of G-proteins by DAMGO and is used to
determine its potency (EC50) and efficacy.

» Objective: To quantify the DAMGO-stimulated binding of the non-hydrolyzable GTP analog,
[3>S]GTPYS, to G-proteins.

o Materials:

o Cell membranes expressing the p-opioid receptor.

[¢]

[3°S]GTPyS.

o GDP.

[e]

DAMGO solutions of varying concentrations.

o

Assay buffer.

[¢]

Filtration apparatus and glass fiber filters.

Scintillation counter.

o

e Procedure:

o

Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.

[¢]

Add varying concentrations of DAMGO to the membranes.

o

Initiate the reaction by adding [3>*S]GTPyS.

[e]

Incubate to allow for agonist-stimulated binding of [3°S]GTPyS.
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o Terminate the reaction and separate bound from free [3>*S]GTPyS by filtration.
o Quantify the amount of bound [3°*S]GTPyS by scintillation counting.

o Plot the specific binding of [3°S]GTPyS against the concentration of DAMGO to determine
the EC50 and maximal effect (Emax).

( Radioligand Binding Assay N ( [3°SIGTPyS Binding Assay R

Cell Membranes
(with OR)

Varying [DAMGO]

Cell Membranes
(with HOR).

Incubate

Varying [DAMGO]

\

Filter & Wash Filter

\

Scintillation

Scintillation
Counting

Counting

Analyze Data

Analyze Data
(IC50 — Ki)

(EC50 & Emax)

Click to download full resolution via product page

Experimental Workflows
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In Vivo Analgesia Models

Animal models are used to assess the analgesic efficacy of DAMGO.

» Objective: To measure the antinociceptive effects of DAMGO in a living organism.
e Model: Commonly used models include the tail-flick and hot-plate tests in rodents.
e Procedure (Tail-Flick Test):

Administer DAMGO to the animal (e.qg., via intracerebroventricular injection).

[¢]

[e]

At predetermined time points, apply a thermal stimulus (e.g., a focused beam of light) to
the animal's tail.

[e]

Measure the latency for the animal to flick its tail away from the heat source.

(¢]

An increase in tail-flick latency is indicative of an analgesic effect.

[¢]

Compare the results to vehicle-treated control animals.

Conclusion

DAMGO remains an indispensable tool for the study of the p-opioid receptor system. Its high
selectivity and well-characterized pharmacology make it an ideal reference agonist for a wide
range of in vitro and in vivo studies. This guide provides a foundational understanding of its
chemical properties, mechanism of action, and the experimental approaches used to
investigate its effects, thereby supporting its continued use in advancing our knowledge of
opioid signaling and the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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